molecular formula C26H26N4O7S3 B2852002 (Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-41-3

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2852002
CAS No.: 865199-41-3
M. Wt: 602.7
InChI Key: RACFFLRAPDKTJC-SGEDCAFJSA-N
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Description

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C26H26N4O7S3 and its molecular weight is 602.7. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H22N4O4S2C_{22}H_{22}N_4O_4S_2, indicating a significant molecular complexity that may contribute to its biological effects. The presence of sulfonamide and thiazole moieties is noteworthy, as these functional groups are often associated with diverse biological activities.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of related compounds. For instance, compounds containing sulfonamide and thiazole groups have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that derivatives with similar structures exhibited up to 50% inhibition of COX-1 and COX-2 at specific concentrations .

Anticancer Activity

Research indicates that compounds with thiazole rings can exhibit anticancer properties. For example, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest a potential for further development as anticancer agents .

Case Study 1: Inhibition of Inflammatory Mediators

In a controlled study, a related compound was administered to animal models exhibiting acute inflammation. The results indicated a significant reduction in paw edema, with a suppression rate of approximately 46% compared to the control group. Histopathological analysis revealed minimal tissue damage, suggesting a favorable safety profile .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer activity of thiazole-containing compounds. The results showed that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. The most effective compounds demonstrated IC50 values below 10 µM, indicating strong cytotoxicity against cancer cells while sparing normal cells .

Research Findings Summary

Biological Activity Mechanism Findings
Anti-inflammatoryCOX inhibitionUp to 50% inhibition in vitro
AnticancerInduction of apoptosisIC50 < 10 µM in cancer cell lines
Safety ProfileMinimal toxicityNo significant histopathological changes

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound enhances its potential effectiveness against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that (Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate could be explored as a novel antimicrobial agent.

Anticancer Properties

The structural features of this compound may also contribute to anticancer activity. Thiazole derivatives have been documented to induce apoptosis in cancer cells and inhibit tumor growth. Investigations into the specific mechanisms by which this compound interacts with cancer cell lines could provide insights into its efficacy as an anticancer drug.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways presents another avenue for research. Enzyme inhibitors are crucial in drug development for conditions such as hypertension and diabetes. The sulfamoyl group is known to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting these diseases.

Antimicrobial Efficacy Study

In a recent study, a series of sulfamoyl-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating significant antimicrobial potential.

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of thiazole derivatives, revealing that these compounds could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of further exploring the specific pathways affected by this compound.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by its functional groups:

Functional Group Reactivity Example Reactions
Benzothiazole Ring Electrophilic substitution at positions 5 and 7; nucleophilic at position 2Nitration, halogenation, or alkylation under Friedel-Crafts conditions .
Sulfamoyl (–SO2_22NH2_22) Acid-catalyzed hydrolysis to sulfonic acids; nucleophilic substitutionHydrolysis to –SO3_3H under strong acids; displacement with amines or alcohols .
Acetate Ester Base-catalyzed saponification to carboxylic acids; transesterificationConversion to carboxylic acid via NaOH/EtOH; ester exchange with alcohols .
N-Benzyl-N-Ethylsulfamoyl Stability under mild conditions; cleavage under strong acids/basesAcidic hydrolysis to sulfonic acid and benzyl/ethyl amines .

Biological Activity and Stability Studies

Though no direct pharmacological data exist for this compound, structurally similar benzothiazoles exhibit:

  • Anticancer Activity : Benzothiazoles with sulfonamide substituents show potent antiproliferative effects by inhibiting kinases or inducing apoptosis .

  • Antiviral Potential : N-Benzyl-acetamides demonstrate RNA polymerase inhibition (e.g., SARS-CoV-2 RdRp) .

  • Metabolic Stability : Sulfamoyl groups enhance solubility but may undergo hepatic glucuronidation or sulfation .

Comparative Analysis of Analogues

Relevant analogues and their reactions:

Compound Key Reactions Biological Activity
PMX610 (2-(3,4-Dimethoxyphenyl)-5-Fluorobenzothiazole) Fluorine substitution enhances electrophilic reactivity; demethylation in vivoSelective cytotoxicity in lung/breast cancer cell lines .
N-Benzyl-2-((Indol-3-yl)Thio)Acetamides Thioether oxidation to sulfones; amide hydrolysis under acidic conditionsSARS-CoV-2 RdRp inhibition (IC50_{50} ~1–4 μM) .
6-Chloro-N-(4-Nitrobenzyl)Benzo[d]Thiazol-2-Amine Nitro reduction to amine; nucleophilic displacement at C2Inhibition of A431, A549, and H1299 cancer cells .

Degradation Pathways

Under accelerated stability conditions (pH 1–13, 40°C), the compound may undergo:

  • Ester Hydrolysis : Conversion to carboxylic acid in basic media (pH >10) .

  • Sulfamoyl Cleavage : Acidic hydrolysis (–SO2_2NH2_2 → –SO3_3H) .

  • Imine Hydrolysis : Reversion to amine and ketone in aqueous solutions .

Optimization Strategies

To enhance stability/activity:

  • Ester Prodrug Modification : Replace methyl ester with pivaloyloxymethyl to delay hydrolysis .

  • Sulfamoyl Bioisosteres : Substitute –SO2_2NH2_2 with tetrazoles or phosphonates to improve metabolic resistance .

Note : Specific experimental data for the queried compound are absent in the reviewed literature. The above analysis extrapolates from structurally related benzothiazoles and sulfonamide derivatives . Further experimental validation is required to confirm reactivity and biological profiles.

Properties

IUPAC Name

methyl 2-[2-[4-[benzyl(ethyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O7S3/c1-3-29(16-18-7-5-4-6-8-18)40(35,36)20-11-9-19(10-12-20)25(32)28-26-30(17-24(31)37-2)22-14-13-21(39(27,33)34)15-23(22)38-26/h4-15H,3,16-17H2,1-2H3,(H2,27,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFFLRAPDKTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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